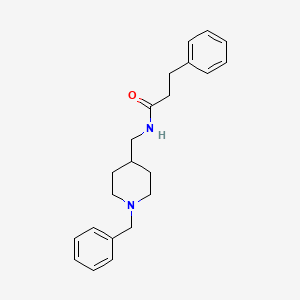

N-((1-苄基哌啶-4-基)甲基)-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((1-benzylpiperidin-4-yl)methyl)-3-phenylpropanamide” is a complex organic compound. While there isn’t a direct match for this specific compound in the search results, there are related compounds that share similar structural elements . For instance, “N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine” is a compound that contains a 1-benzylpiperidin-4-yl group .

Synthesis Analysis

The synthesis of similar compounds involves various intra- and intermolecular reactions . For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques like NMR spectroscopy and single-crystal X-ray diffraction . For example, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” crystallizes with four crystallographically unique molecules in the asymmetric unit .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and can lead to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, “N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine” has a molecular weight of 490.65 .科学研究应用

Antioxidant Activity

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide: has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative damage to cells and tissues. In a preliminary study, several derivatives of this compound demonstrated potent antioxidant properties, comparable to or even more effective than well-known antioxidants like ascorbic acid, resveratrol, and trolox . These findings suggest its potential application in protecting against oxidative stress-related diseases.

Cholinesterase Inhibition

Cholinesterases (such as acetylcholinesterase and butyrylcholinesterase) are enzymes involved in the breakdown of acetylcholine, a neurotransmitter. Dysregulation of cholinesterase activity is associated with neurodegenerative disorders, including Alzheimer’s disease (AD). Some derivatives of N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide exhibited modest inhibitory effects on these enzymes. While further research is needed, this suggests a potential role in managing AD or related conditions .

Central Nervous System (CNS) Drug Development

The quest for poly-active molecules with utility in CNS diseases remains ongoing. Researchers seek compounds that can simultaneously address multiple pharmacological targets relevant to brain health. N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide falls into this category, as it combines antioxidant properties and cholinesterase inhibition. Developing such poly-active agents could lead to innovative therapies for neurodegenerative disorders .

Structure-Activity Relationship Studies

Researchers have explored the structure-activity relationship (SAR) of N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide and its derivatives. By modifying specific chemical moieties, they aim to optimize its pharmacological properties. Notably, compounds 10b and 10j showed significant inhibitory bioactivity in HepG2 cells, indicating potential applications in cancer research or other cellular contexts .

Crystallographic Studies

The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide has been studied crystallographically. Although not identical to N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide , this related compound provides insights into molecular conformation and packing. Crystallographic studies help elucidate the three-dimensional arrangement of atoms, aiding drug design and understanding of biological interactions .

Drug Design and Optimization

Researchers continue to explore the potential of this compound and its derivatives for drug development. By fine-tuning their chemical structures, they aim to enhance efficacy, safety, and specificity. Whether as standalone agents or part of combination therapies, these compounds hold promise in addressing various health challenges.

作用机制

Target of Action

The primary target of N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognition and memory in the brain.

Mode of Action

The compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . As a result, the concentration of acetylcholine in the synaptic cleft increases, enhancing cholinergic neurotransmission.

Biochemical Pathways

The inhibition of Acetylcholinesterase leads to an increase in acetylcholine levels in the brain. This affects the cholinergic neurotransmission pathway, which is involved in various cognitive functions such as learning, memory, and attention .

Result of Action

The molecular effect of N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide’s action is the inhibition of Acetylcholinesterase, leading to increased acetylcholine levels . On a cellular level, this results in enhanced cholinergic neurotransmission, which can improve cognitive functions such as memory and attention.

安全和危害

The safety and hazards associated with similar compounds depend on their specific chemical structure and properties. For instance, “N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine” is associated with hazard statements H302-H315-H319-H335, indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

未来方向

The future research directions in this field involve the synthesis of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics . The development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets is also a promising area of research .

属性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c25-22(12-11-19-7-3-1-4-8-19)23-17-20-13-15-24(16-14-20)18-21-9-5-2-6-10-21/h1-10,20H,11-18H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELDYMZAHBPCCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2809553.png)

![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)

![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)

![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)

![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809575.png)